molecular formula C4H4N2S2 B3059620 1,3-Dithiolan-2-ylidenecyanamide CAS No. 10191-72-7

1,3-Dithiolan-2-ylidenecyanamide

Cat. No. B3059620
CAS RN: 10191-72-7
M. Wt: 144.2 g/mol
InChI Key: VKWDKDAWFFPNDD-UHFFFAOYSA-N
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Description

1,3-Dithiolan-2-ylidenecyanamide is a chemical compound . It has been used in various studies related to apoptosis, BH3 domain, Bcl2-A1, BIM, caspase, and cancer .


Synthesis Analysis

The synthesis of 1,3-dithiolanes, including 1,3-Dithiolan-2-ylidenecyanamide, can be achieved from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . The synthesized 1,3-dithiolanes were found to be pure and did not require additional purification .


Molecular Structure Analysis

The molecular structure of 1,3-Dithiolan-2-ylidenecyanamide is complex and can be analyzed using various techniques . It has been found to interact with Bcl-2-like protein 11 .


Chemical Reactions Analysis

1,3-Dithiolan-2-ylidenecyanamide can undergo various chemical reactions. For instance, it can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . It can also react with bromine to form diversely substituted functional 1,2-dithiolanes .

Future Directions

The future directions of research on 1,3-Dithiolan-2-ylidenecyanamide could involve further exploration of its role in apoptosis, BH3 domain, Bcl2-A1, BIM, caspase, and cancer . Additionally, further studies could investigate its synthesis, chemical reactions, and physical and chemical properties .

properties

IUPAC Name

1,3-dithiolan-2-ylidenecyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S2/c5-3-6-4-7-1-2-8-4/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWDKDAWFFPNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=NC#N)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349762
Record name 1,3-dithiolan-2-ylidenecyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dithiolan-2-ylidenecyanamide

CAS RN

10191-72-7
Record name 1,3-dithiolan-2-ylidenecyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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